4-[2-(Thiophen-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine
Description
4-[2-(Thiophen-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine is a heterocyclic compound featuring a pyrimidine core linked to a thiazole ring substituted with a thiophene moiety. The thiophene-thiazole-pyrimidine architecture enhances π-π stacking interactions and modulates electronic properties, making it a versatile template for drug discovery.
Properties
IUPAC Name |
4-(2-thiophen-2-yl-1,3-thiazol-5-yl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4S2/c12-11-13-4-3-7(15-11)9-6-14-10(17-9)8-2-1-5-16-8/h1-6H,(H2,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVECACOBAVJWBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=C(S2)C3=NC(=NC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Thiophen-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine typically involves the cyclization of thiophene-substituted chalcones with guanidine in the presence of potassium hydroxide. This reaction yields 4-substituted-6-thiophenopyrimidines, which can be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Functionalization of the Pyrimidin-2-amine Group
The primary amine at position 2 of the pyrimidine exhibits nucleophilic reactivity:
Key Finding : Acylation and sulfonylation proceed quantitatively, while Schiff base formation requires catalytic acid (e.g., PPTS) .
Electrophilic Substitution at the Thiophene Moiety
The thiophen-2-yl group undergoes regioselective electrophilic substitution:
Mechanistic Insight : Electron-rich C-5 position of thiophene is favored due to directing effects of sulfur .
Thiazole Ring Reactivity
The 1,3-thiazole subunit participates in limited electrophilic reactions but serves as a directing group:
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Methylation : Treatment with methyl iodide and NaH in THF selectively methylates the thiazole nitrogen (N-3), confirmed by NMR .
-
Coordination Chemistry : The thiazole nitrogen binds to transition metals (e.g., Pd(II), Pt(II)), forming complexes used in catalytic applications .
Cross-Coupling Reactions
The compound undergoes palladium-mediated cross-coupling to introduce diverse substituents:
| Reaction | Catalyst System | Substituent Introduced | Application |
|---|---|---|---|
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aryl amines at pyrimidine | Kinase inhibitor analogs |
| Sonogashira | PdCl₂(PPh₃)₂, CuI, NEt₃ | Alkynyl groups at thiophene | Fluorescent probes |
Example : Sonogashira coupling with phenylacetylene yields a fluorescent derivative with nm .
Stability Under Biological Conditions
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 4-[2-(Thiophen-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine exhibit significant anticancer properties. For instance, derivatives of pyrimidine have shown promising results against various cancer cell lines. In a study involving a panel of 60 human cancer cell lines, certain derivatives demonstrated IC50 values ranging from 0.49 to 48.0 μM, highlighting their potential as anticancer agents .
Table 1: Anticancer Activity of Pyrimidine Derivatives
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Compound A | 0.49 | NCI-H460 |
| Compound B | 25 | NUGC |
| Compound C | 48.0 | MCF7 |
Kinase Inhibition
The compound has also been investigated for its inhibitory effects on specific kinases, which are critical in cancer progression and other diseases. For example, recent research identified novel inhibitors targeting plasmodial kinases PfGSK3 and PfPK6, with some derivatives exhibiting IC50 values around 698 nM . This positions the compound as a possible lead in the development of new antimalarial therapies.
Synthesis and Derivative Development
The synthesis of this compound involves various chemical reactions tailored to enhance its biological activity. The development of derivatives has been a focal point in research, aiming to optimize pharmacological properties while minimizing toxicity .
Toxicological Studies
Toxicity assessments are crucial for any potential therapeutic agent. Studies have shown that certain derivatives exhibit significantly lower toxicity profiles when tested against normal fibroblast cells compared to cancerous cell lines. For instance, one derivative was found to be approximately 400-fold less toxic to normal cells than to gastric cancer cells .
Mechanism of Action
The mechanism of action of 4-[2-(Thiophen-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes, such as tyrosine kinases, by binding to their active sites and blocking their activity. This inhibition can disrupt cellular signaling pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key structural analogs, their physicochemical properties, and synthetic yields:
Key Observations :
- Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., morpholinosulfonyl in Compound 7) reduce melting points compared to hydroxyl-substituted analogs (e.g., Compound 3 at 242–243°C), likely due to decreased crystallinity .
- Synthetic Efficiency : Yields vary widely (16–73%), with morpholine-containing derivatives (e.g., Compound 7) often achieving higher yields due to improved solubility of intermediates .
- Purity : Most analogs exhibit >95% purity via RP-HPLC, critical for pharmacological evaluation .
Kinase Inhibition
- CDK9 Inhibition : Compound 12q (IC₅₀ = 12 nM) and analogs with morpholine substituents demonstrate potent CDK9 inhibition, attributed to hydrogen bonding with catalytic lysine residues .
- Tyrosine Kinase Inhibition : The trifluoromethylphenyl derivative (C₁₆H₁₃F₃N₄S) shows sub-micromolar activity against EGFR, highlighting the role of hydrophobic substituents in enhancing binding affinity .
Anticancer Activity
- Schiff Base Derivatives : Thiadiazole analogs (e.g., 5-[5-(4-fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine derivatives) exhibit selective cytotoxicity against MCF7 breast cancer cells (IC₅₀ = 1.28 μg/mL) via ATP-binding site inhibition .
Antimalarial Activity
- Piperidine/Thiazole Hybrids : Compound 41 demonstrates fast-killing properties against Plasmodium falciparum (EC₅₀ = 0.8 μM), with the piperidine moiety enhancing membrane permeability .
Biological Activity
4-[2-(Thiophen-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a pyrimidine core substituted with a thiophene and thiazole moiety, contributing to its unique biological profile. Its chemical structure can be represented as follows:
Antimicrobial Activity
Research indicates that derivatives of thiazole and pyrimidine exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the 1,3-thiazole ring demonstrate antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups on the phenyl ring enhances this activity. In vitro assays have reported minimum inhibitory concentrations (MICs) as low as 32 μg/mL against pathogens such as E. coli and S. aureus .
Table 1: Antimicrobial Activity of Thiazole-Pyrimidine Derivatives
| Compound | Target Bacteria | MIC (μg/mL) | Activity |
|---|---|---|---|
| 4a | E. coli | 32 | Moderate |
| 4b | S. aureus | 16 | High |
| 4c | P. aeruginosa | 64 | Low |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it significantly inhibits cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The IC50 values for COX-2 inhibition were reported to be comparable to those of established anti-inflammatory drugs like celecoxib .
Table 2: COX Inhibition Data
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 4 | 0.04 | 0.04 |
Anticancer Potential
Emerging evidence suggests that thiazole-pyrimidine derivatives exhibit anticancer activity by inhibiting key signaling pathways involved in tumor growth. For example, compounds similar to this compound have been shown to inhibit Aurora kinases, which play a crucial role in cell division and are often overexpressed in cancer cells .
In vivo studies have indicated that these compounds possess oral bioavailability and can reduce tumor size in animal models .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : By inhibiting enzymes such as COX and Aurora kinases, the compound disrupts critical pathways involved in inflammation and cancer cell proliferation.
- Interaction with DNA : Some derivatives may interact with DNA or RNA, affecting replication and transcription processes.
- Receptor Modulation : The compound may act on various receptors involved in inflammatory responses or cellular signaling.
Case Studies
Several studies have highlighted the efficacy of thiazole-pyrimidine derivatives in treating infections and inflammation:
Q & A
Basic Research Question
- X-ray crystallography : Resolves 3D conformation (e.g., bond lengths: C–S ≈1.70 Å, C–N ≈1.33 Å) .
- NMR spectroscopy :
- HPLC-MS : Purity >95% confirmed via reverse-phase C18 columns (retention time: 12–14 min) .
How can researchers reconcile contradictory biological activity data between this compound and its structural analogs?
Advanced Research Question
Contradictions may arise from:
- Substituent effects : Minor structural changes (e.g., methyl vs. trifluoromethyl groups) alter steric and electronic profiles.
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times affect IC₅₀ values.
Resolution strategies : - Meta-analysis : Compare data across standardized assays (e.g., NIH/NCATS guidelines).
- SAR table :
| Analog Structure | Bioactivity (IC₅₀, nM) | Key Substituent | Reference |
|---|---|---|---|
| 4-(3-Methylthiophen-2-yl)pyrimidin-2-amine | 120 ± 15 | Methyl | |
| 4-(4-Fluorophenyl)pyrimidin-2-amine | 890 ± 90 | Fluorophenyl |
What strategies enhance the pharmacokinetic profile of this compound through pyrimidine ring modifications?
Advanced Research Question
- Hydrophilicity enhancement : Introduce polar groups (e.g., –OH, –NH₂) at pyrimidine C-5 to improve aqueous solubility.
- Metabolic stability : Replace labile hydrogens with deuterium (deuterated analogs show 2–3× longer half-life in vitro) .
- Prodrug approaches : Mask the NH₂ group with acetyl or PEGylated moieties for sustained release .
How do molecular interactions differ between this compound and its sulfur-containing analogs (e.g., thiadiazoles)?
Advanced Research Question
- Hydrogen bonding : Thiazole’s sulfur participates in weaker van der Waals interactions vs. thiadiazole’s N–H···N hydrogen bonds .
- Binding site occupancy : Thiadiazoles exhibit larger dihedral angles (>30°), reducing planar alignment with target residues .
What computational tools are recommended for predicting off-target effects of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
